molecular formula C9H11NO5 B15136037 L-threo-Droxidopa-13C2,15N

L-threo-Droxidopa-13C2,15N

Cat. No.: B15136037
M. Wt: 216.17 g/mol
InChI Key: QXWYKJLNLSIPIN-LJDYPDNASA-N
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Description

L-threo-Droxidopa-13C2,15N is a stable isotope-labeled compound, specifically labeled with carbon-13 and nitrogen-15. This compound is a derivative of L-threo-Droxidopa, which is a synthetic amino acid precursor to the neurotransmitter norepinephrine. The labeling with stable isotopes allows for precise tracking and quantification of individual atoms in metabolic pathways, making it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-threo-Droxidopa-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-threo-Droxidopa molecule. The synthetic route typically starts with the precursor compounds that are enriched with these isotopes. The reaction conditions are carefully controlled to ensure the incorporation of the isotopes at the desired positions within the molecule. Common reagents used in the synthesis include isotopically labeled starting materials, catalysts, and solvents that facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled materials and ensure the purity and consistency of the final product. Quality control measures are implemented to verify the isotopic enrichment and chemical purity of the compound .

Chemical Reactions Analysis

Types of Reactions

L-threo-Droxidopa-13C2,15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce corresponding alcohols .

Scientific Research Applications

L-threo-Droxidopa-13C2,15N has a wide range of scientific research applications, including:

Mechanism of Action

L-threo-Droxidopa-13C2,15N exerts its effects by crossing the blood-brain barrier and being converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase. Norepinephrine acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-threo-Droxidopa-13C2,15N is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed metabolic fate of the compound is crucial .

Properties

Molecular Formula

C9H11NO5

Molecular Weight

216.17 g/mol

IUPAC Name

(2S,3R)-2-(15N)azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxy(1,2-13C2)propanoic acid

InChI

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1/i7+1,9+1,10+1

InChI Key

QXWYKJLNLSIPIN-LJDYPDNASA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H]([13C@@H]([13C](=O)O)[15NH2])O)O)O

Canonical SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O

Origin of Product

United States

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